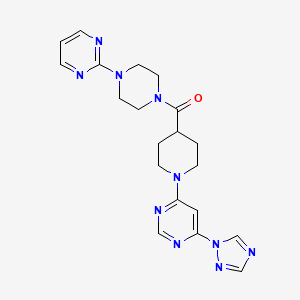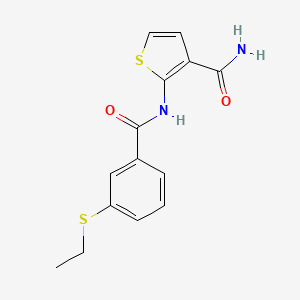
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is an organic compound belonging to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide typically involves a multi-step synthetic pathway Commonly, the process begins with the synthesis of the core thiadiazole ring, which is achieved through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale-up, focusing on maximizing yield and purity while minimizing costs. This involves the use of continuous flow reactors for better control of reaction parameters, and the employment of advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction can occur at the thiadiazole ring, potentially converting it into a dihydro derivative.
Substitution: The presence of aromatic amine and benzyl groups makes it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under inert atmospheres.
Substitution: Reagents may include alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of catalysts such as Lewis acids or bases.
Major Products
The major products of these reactions typically involve modifications to the core thiadiazole structure, resulting in derivatives with altered electronic and steric properties, which may exhibit different chemical and biological activities.
Scientific Research Applications
This compound has a wide array of applications in scientific research, spanning multiple disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a possible therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects is often linked to its interaction with biological macromolecules. It can bind to enzyme active sites or receptor proteins, altering their activity. The presence of trifluoromethyl and amino groups enhances its ability to participate in hydrogen bonding and electrostatic interactions, facilitating its engagement with molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is unique due to its specific substitution pattern, which imparts distinctive chemical and biological properties. Similar compounds include:
2-(5-phenylamino-1,3,4-thiadiazol-2-yl)acetamide
2-(5-(4-methylphenylamino)-1,3,4-thiadiazol-2-yl)-N-benzylacetamide
2-(5-(o-chlorophenylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
Each of these similar compounds can be compared in terms of their electronic effects, steric hindrance, and overall reactivity to highlight the unique attributes of this compound. This comparison underscores the importance of specific functional groups in determining the chemical behavior and application potential of such molecules.
Properties
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-6-2-5-9-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-7-3-4-8-14(13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMQRNSCKDLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B2977418.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)

![1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2977423.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2977424.png)

![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)
![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)
![N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2977432.png)
